2-Chloro-3-hydroxybenzonitrile chemical properties
2-Chloro-3-hydroxybenzonitrile chemical properties
CAS Registry Number: 51786-11-9 Chemical Formula: C₇H₄ClNO Molecular Weight: 153.57 g/mol [1][2][3][4]
Executive Summary
2-Chloro-3-hydroxybenzonitrile is a high-value pharmacophore scaffold used extensively in the synthesis of small-molecule therapeutics.[1] Its structural uniqueness lies in the contiguous substitution pattern of the chlorine, hydroxyl, and nitrile groups on the benzene ring. This "1,2,3-substitution" motif provides a rigid electronic environment that enhances binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) antagonists (e.g., oxytocin antagonists).
This guide serves as a technical manual for researchers, detailing the physicochemical profile, validated synthetic routes, and critical functionalization strategies required to utilize this building block in drug discovery.
Physicochemical Profile
The presence of the electron-withdrawing nitrile (-CN) and chlorine (-Cl) groups significantly increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.[1] This enhanced acidity makes the hydroxyl group a highly reactive nucleophile for O-alkylation reactions under mild conditions.[1]
Table 1: Key Chemical Properties
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder form |
| Melting Point | 56 – 60 °C | Low melting solid; handle with care during vacuum drying |
| Boiling Point | ~280 °C (Predicted) | Decomposes at high temperatures |
| pKa (Phenol) | ~7.2 – 7.8 (Predicted) | Significantly more acidic than phenol (pKa 10.[1]0) |
| LogP | 2.1 – 2.4 | Moderate lipophilicity; suitable for CNS-active scaffolds |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water; soluble in basic aqueous media |
Synthetic Pathways & Manufacturing
The synthesis of 2-Chloro-3-hydroxybenzonitrile requires precise regiocontrol to avoid the formation of the 4-chloro or 6-chloro isomers.[1] The most robust industrial route involves the demethylation of 2-chloro-3-methoxybenzonitrile, which ensures the halogen is locked in the correct position prior to exposing the phenol.[1]
Core Synthetic Route (Demethylation Strategy)
This pathway is preferred for maintaining regiochemical integrity.
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Precursor: 2-Chloro-3-methoxybenzonitrile (CAS 853331-52-9).[1][5]
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Reagent: Boron tribromide (BBr₃) in Dichloromethane (DCM) or Pyridine Hydrochloride at high temperature.
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Mechanism: Lewis acid-mediated cleavage of the methyl ether.[1]
Alternative Route (Direct Chlorination)
Direct chlorination of 3-hydroxybenzonitrile is possible but often yields a mixture of 2-chloro and 4-chloro isomers, requiring difficult chromatographic separation.[1]
Figure 1: Preferred synthetic pathway via demethylation of the methoxy precursor.[1]
Chemical Reactivity & Functionalization[6][7][8]
The tri-functional nature of 2-Chloro-3-hydroxybenzonitrile allows for divergent synthesis. Each functional group serves as a distinct handle for elaboration.
A. Phenolic Hydroxyl (-OH)[1]
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Reactivity: High nucleophilicity due to the ortho-Cl and meta-CN electron-withdrawing effects.[1]
-
Applications:
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Mitsunobu Reaction: Coupling with primary/secondary alcohols to introduce solubilizing tails (e.g., N-protected piperidines).[1]
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Williamson Ether Synthesis: Reaction with alkyl halides using mild bases (K₂CO₃ or Cs₂CO₃).
-
B. Nitrile (-CN)[1]
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Reactivity: Electrophilic carbon susceptible to hydrolysis or cycloaddition.
-
Applications:
-
Hydrolysis: Conversion to amide (H₂O₂, NaOH) or carboxylic acid (H₂SO₄).
-
Cyclization: Reaction with sodium azide to form tetrazoles (bioisostere for carboxylic acid).
-
C. Aryl Chloride (-Cl)[1]
-
Reactivity: Sterically hindered but active in transition-metal catalyzed cross-couplings.[1]
-
Applications:
Figure 2: Divergent reactivity map showing key functionalization strategies.[1]
Experimental Protocols
Protocol A: Demethylation of 2-Chloro-3-methoxybenzonitrile
Objective: To synthesize 2-Chloro-3-hydroxybenzonitrile from its methyl ether precursor.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve 2-chloro-3-methoxybenzonitrile (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add Boron Tribromide (BBr₃) (1.0 M in DCM, 2.5 eq, 25 mmol) over 20 minutes. Ensure the internal temperature does not rise above -70 °C.[1]
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) for the disappearance of the starting material.
-
Quench: Cool the mixture to 0 °C. Carefully quench with saturated NaHCO₃ solution (excessive gas evolution will occur).
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the product as an off-white solid.
Protocol B: Mitsunobu Coupling (Ether Formation)
Objective: To attach a functionalized side chain (e.g., N-Boc-piperidin-4-ol) to the phenolic oxygen.[1]
-
Reagents: Combine 2-Chloro-3-hydroxybenzonitrile (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), and the alcohol (R-OH, 1.1 eq) in anhydrous THF (0.1 M concentration).
-
Addition: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 12–18 hours.
-
Workup: Concentrate the solvent. Triturate the residue with diethyl ether/hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.
-
Purification: Chromatograph the filtrate on silica gel to isolate the ether product.
Applications in Drug Discovery[1][9]
Case Study: Oxytocin Antagonists
Research into substituted triazole derivatives has utilized the 2-chloro-3-hydroxybenzonitrile scaffold to create potent oxytocin antagonists.[1] The 3-hydroxy group is typically alkylated with a piperidine or pyrrolidine linker, while the nitrile group remains or is converted to a heterocycle to interact with the receptor binding pocket.
Case Study: Kinase Inhibition
In the development of biphenyl-based kinase inhibitors (e.g., for MAP kinases), the chlorine atom at the 2-position provides steric bulk that forces the biphenyl system into a twisted conformation, often critical for selectivity in the ATP-binding site.[1]
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Avoid contact with strong oxidizing agents. The nitrile group can release toxic cyanide fumes if heated to decomposition or exposed to strong acids.
References
-
Preparation of Hydroxybenzonitriles. US Patent 3,567,758. (Describes general methods for hydroxybenzonitrile synthesis).
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Substituted Triazole Derivatives as Oxytocin Antagonists. Patent NL1030961C2. (Cites the use of 2-chloro-3-hydroxybenzonitrile as Intermediate 72).[1][6]
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Discovery of Efficacious Neutral 4-Amino-6-biphenyl-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one. Royal Society of Chemistry, Supplementary Information.[1] (Details the alkylation of 2-chloro-3-hydroxybenzonitrile).
-
PubChem Compound Summary: 2-Chloro-3-hydroxybenzonitrile. National Center for Biotechnology Information.[1]
-
AChemBlock Product Entry: CAS 51786-11-9. (Commercial source verifying CAS and purity specifications).
Sources
- 1. 853331-52-9|2-Chloro-3-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 51786-11-9 | 2-CHLORO-3-HYDROXYBENZONITRILE - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. molcore.com [molcore.com]
- 4. 2-Chloro-3-hydroxybenzonitrile 97% | CAS: 51786-11-9 | AChemBlock [achemblock.com]
- 5. 2-Chloro-3-hydroxybenzonitrile | CAS#:51786-11-9 | Chemsrc [chemsrc.com]
- 6. US20250034124A1 - Compounds and uses thereof - Google Patents [patents.google.com]
